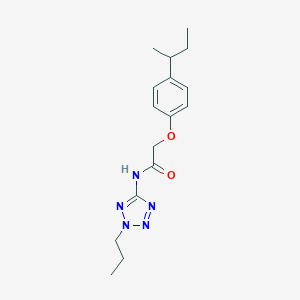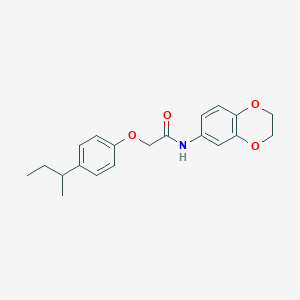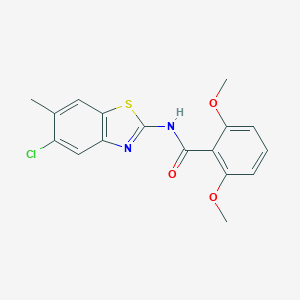
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide, also known as BML-284, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and is known to have a wide range of biological activities.
Mécanisme D'action
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide is a selective PPARγ agonist that binds to the ligand-binding domain of PPARγ. This binding activates PPARγ, which in turn regulates the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to increase insulin sensitivity, reduce inflammation, and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and inhibit tumor growth. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has also been shown to regulate lipid metabolism and adipocyte differentiation. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide in lab experiments is its selectivity for PPARγ. This allows researchers to investigate the role of PPARγ in different biological processes without the interference of other nuclear receptors. However, one of the limitations of using N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide. One area of research is the investigation of the role of PPARγ in neurodegenerative diseases. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further studies are needed to investigate its potential therapeutic applications in humans. Another area of research is the development of more potent and selective PPARγ agonists that can be used in clinical settings. Finally, the use of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide in combination with other drugs or therapies is an area of research that has the potential to improve the efficacy of current treatments.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-bromo-6-methyl-2-pyridinamine to give the desired product, N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide. The yield of this reaction is reported to be around 60%.
Applications De Recherche Scientifique
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been used in various studies to investigate the role of peroxisome proliferator-activated receptor gamma (PPARγ) in different biological processes. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
Propriétés
Formule moléculaire |
C14H12BrClN2O |
|---|---|
Poids moléculaire |
339.61 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C14H12BrClN2O/c1-8-3-4-10(12(16)7-8)14(19)18-13-6-5-11(15)9(2)17-13/h3-7H,1-2H3,(H,17,18,19) |
Clé InChI |
TWJAWEPHGSCJJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)


![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)
![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)




![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)